molecular formula C24H25ClN4O5 B4195962 N-(5-chloro-2-methylphenyl)-2-[2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)ethylamino]-5-nitrobenzamide

N-(5-chloro-2-methylphenyl)-2-[2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)ethylamino]-5-nitrobenzamide

Cat. No.: B4195962
M. Wt: 484.9 g/mol
InChI Key: ZYNABXIOFZNARH-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-[2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)ethylamino]-5-nitrobenzamide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitrobenzamide core, a chloro-methylphenyl group, and an isoindoline moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)ethylamino]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O5/c1-14-6-7-15(25)12-21(14)27-22(30)19-13-16(29(33)34)8-9-20(19)26-10-11-28-23(31)17-4-2-3-5-18(17)24(28)32/h6-9,12-13,17-18,26H,2-5,10-11H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNABXIOFZNARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCN3C(=O)C4CCCCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-[2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)ethylamino]-5-nitrobenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include:

    Nitration: of a suitable benzene derivative to introduce the nitro group.

    Chlorination: to attach the chloro group to the benzene ring.

    Amidation: to form the benzamide linkage.

    Addition of the isoindoline moiety: through a series of reactions involving the formation of the dioxooctahydro-2H-isoindol structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-[2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)ethylamino]-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)ethylamino]-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group may participate in redox reactions, while the amide and isoindoline moieties may interact with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • **N-(5-chloro-2-methylphenyl)-2-[2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)ethylamino]-5-nitrobenzamide shares similarities with other nitrobenzamide derivatives, such as:
    • **N-(5-chloro-2-methylphenyl)-2-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]amino}-4-nitrobenzamide
    • **N-(5-chloro-2-methylphenyl)-2-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]amino}-3-nitrobenzamide

Uniqueness

The unique combination of the chloro-methylphenyl group, the nitrobenzamide core, and the isoindoline moiety distinguishes this compound from other similar compounds. This unique structure may confer specific chemical and biological properties, making it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methylphenyl)-2-[2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)ethylamino]-5-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methylphenyl)-2-[2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)ethylamino]-5-nitrobenzamide

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